Cas no 885274-18-0 (4-Oxazolemethanamine,2-(2-aminophenyl)-)

4-Oxazolemethanamine, 2-(2-aminophenyl)-, is a heterocyclic compound featuring both oxazole and aniline functional groups. Its structure confers versatility in organic synthesis, particularly in the development of pharmacologically active molecules and coordination chemistry applications. The presence of dual amine groups enhances its reactivity as a ligand or intermediate, enabling selective functionalization. This compound is valued for its potential in constructing complex heterocyclic frameworks, often utilized in medicinal chemistry research for targeting bioactive scaffolds. Its stability under standard conditions and compatibility with various synthetic methodologies make it a practical choice for researchers exploring novel chemical entities.
4-Oxazolemethanamine,2-(2-aminophenyl)- structure
885274-18-0 structure
Product Name:4-Oxazolemethanamine,2-(2-aminophenyl)-
CAS No:885274-18-0
MF:C10H11N3O
MW:189.213841676712
CID:711111
PubChem ID:53407358
Update Time:2025-06-03

4-Oxazolemethanamine,2-(2-aminophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolemethanamine,2-(2-aminophenyl)-
    • 2-(4-AMINOMETHYL-OXAZOL-2-YL)PHENYLAMINE,
    • 2-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline
    • 885274-18-0
    • 2-(4-AMINOMETHYL-OXAZOL-2-YL)-PHENYLAMINE
    • AB27519
    • FT-0718768
    • DTXSID00695899
    • 2-(4-(AMINOMETHYL)OXAZOL-2-YL)ANILINE
    • A862032
    • 4-(Methylsulfonyl)-2-piperazinobenzoicAcid
    • AKOS006295646
    • DB-077571
    • 2-(2-AMINOPHENYL)-4-OXAZOLEMETHANAMINE
    • MDL: MFCD06738625
    • Inchi: 1S/C10H11N3O/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5,11-12H2
    • InChI Key: YKSICXXILWTLDQ-UHFFFAOYSA-N
    • SMILES: O1C=C(CN)N=C1C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 189.09000
  • Monoisotopic Mass: 189.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.2
  • Topological Polar Surface Area: 78.1A^2

Experimental Properties

  • PSA: 78.07000
  • LogP: 2.66400

4-Oxazolemethanamine,2-(2-aminophenyl)- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Oxazolemethanamine,2-(2-aminophenyl)- Suppliers

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(CAS:885274-18-0)4-Oxazolemethanamine,2-(2-aminophenyl)-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:33
Price ($):723.0
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Additional information on 4-Oxazolemethanamine,2-(2-aminophenyl)-

Professional Introduction to 4-Oxazolemethanamine,2-(2-aminophenyl)- (CAS No. 885274-18-0)

4-Oxazolemethanamine,2-(2-aminophenyl)-, a compound with the chemical identifier CAS No. 885274-18-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The oxazole ring, a five-membered aromatic ring containing one oxygen atom, is a common motif in many pharmacologically active molecules, contributing to their stability and binding affinity. The presence of an amine group in the position 2 of the oxazole ring and another amine group attached to a phenyl ring at position 2 further enhances its synthetic appeal and functional diversity.

The compound's structure, characterized by the 4-Oxazolemethanamine moiety and the 2-(2-aminophenyl) substituent, positions it as a versatile intermediate in the synthesis of more complex molecules. In recent years, there has been a growing interest in developing novel oxazole derivatives as potential therapeutic agents. These derivatives have shown promise in various preclinical studies, particularly in the context of antimicrobial and anti-inflammatory applications. The dual amine functionality not only allows for further derivatization but also suggests potential for chelation with metal ions, which is a strategy frequently employed in medicinal chemistry to enhance drug efficacy.

Recent advancements in computational chemistry have enabled more efficient screening of molecular libraries for biological activity. Virtual screening methods have been used to identify hits that exhibit interactions with specific biological targets, such as enzymes or receptors. In this context, 4-Oxazolemethanamine,2-(2-aminophenyl)- has been identified as a compound with potential binding affinity to certain enzymes involved in metabolic pathways relevant to neurological disorders. This finding has spurred further investigation into its pharmacological profile and mechanism of action.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as reduction or oxidation. The use of advanced catalytic systems has improved the efficiency of these reactions, reducing both reaction times and waste generation. Green chemistry principles have also been applied to develop more sustainable synthetic methodologies, aligning with global efforts to minimize environmental impact.

In addition to its synthetic significance, 4-Oxazolemethanamine, particularly in its 2-(2-aminophenyl)- derivative form, has been explored for its role in material science applications. The unique electronic properties of oxazole derivatives make them candidates for use in organic semiconductors and light-emitting diodes (OLEDs). Research has demonstrated that incorporating such heterocyclic compounds into polymer matrices can enhance charge transport properties, which is crucial for improving device performance in electronic applications.

The pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. Preclinical studies have indicated that it may exhibit inhibitory effects on certain kinases, which are enzymes overexpressed in various cancers. By modulating kinase activity, these compounds could potentially disrupt signaling pathways that contribute to tumor growth and progression. Moreover, the amine functionalities provide opportunities for prodrug development, where the compound can be designed to release active species under specific physiological conditions.

The structural flexibility of 4-Oxazolemethanamine, combined with its ability to form hydrogen bonds due to the presence of nitrogen atoms, makes it an attractive scaffold for drug design. Medicinal chemists often exploit such features to optimize binding interactions with biological targets. Computational modeling techniques have been instrumental in understanding these interactions at an atomic level, allowing for rational modifications that enhance potency and selectivity.

The regulatory landscape for new chemical entities like CAS No. 885274-18-0 is stringent but well-established, ensuring that any potential therapeutic applications undergo rigorous testing before reaching clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) and conduct comprehensive toxicological assessments to evaluate safety profiles. These regulatory requirements are essential for protecting public health while fostering innovation in drug development.

In conclusion, 4-Oxazolemethanamine,2-(2-aminophenyl)- represents a promising compound with diverse applications ranging from pharmaceuticals to advanced materials. Its unique structural features make it a valuable building block for further chemical exploration. As research continues to uncover new biological activities and synthetic strategies, this molecule is poised to play an important role in future scientific advancements.

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Amadis Chemical Company Limited
(CAS:885274-18-0)4-Oxazolemethanamine,2-(2-aminophenyl)-
A862032
Purity:99%
Quantity:1g
Price ($):723.0
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